8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran
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Overview
Description
8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a tetrahydrodibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran typically involves multiple steps, including the formation of the cyclopropyl group and the attachment of the methoxy group to the tetrahydrodibenzofuran core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: This compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the production of specialty chemicals, materials, or other industrial products.
Mechanism of Action
The mechanism of action of 8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran include other tetrahydrodibenzofuran derivatives and compounds with similar functional groups, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure may confer specific properties that make it valuable for research and industrial applications.
Properties
IUPAC Name |
8-[[1-(methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4S/c1-23(19,20)12-18(8-9-18)11-21-13-6-7-17-15(10-13)14-4-2-3-5-16(14)22-17/h6-7,10H,2-5,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVGJYNZACTEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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